molecular formula C10H16N2O3 B3261275 tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate CAS No. 341030-45-3

tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate

Cat. No.: B3261275
CAS No.: 341030-45-3
M. Wt: 212.25 g/mol
InChI Key: NGUMJPMPYNAHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate is a valuable heterocyclic building block in medicinal chemistry and anticancer research . Heterocyclic scaffolds are found in over 85% of all FDA-approved pharmaceuticals and are particularly prominent in the development of new anticancer agents, where they play vital roles in targeting specific genes, enzymes, and receptors . This compound serves as a protected amine derivative, facilitating selective reactions in multi-step organic syntheses for the construction of kinase inhibitors and other sophisticated bioactive molecules . The isoxazole ring acts as a key heterocyclic core, enabling a multitude of intermolecular interactions—including hydrogen bonding and van der Waals forces—that are crucial for the effective binding of drug candidates to their biological targets . The presence of the tert-butoxycarbonyl (Boc) protecting group allows for facile deprotection under mild acidic conditions, making this reagent exceptionally useful in peptide-mimetic coupling strategies and combinatorial chemistry libraries aimed at discovering new therapeutic entities . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[(5-methyl-1,2-oxazol-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-7-5-8(12-15-7)6-11-9(13)14-10(2,3)4/h5H,6H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUMJPMPYNAHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate typically involves the reaction of 5-methylisoxazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The compound is typically purified by recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Mechanism of Action

Molecular Structure and Characteristics:

  • Molecular Weight: 198.22 g/mol
  • Functional Groups: Carbamate and isoxazole

Mechanism of Action:
The primary target of tert-butyl ((5-methylisoxazol-3-yl)methyl)carbamate is the FLT3 receptor tyrosine kinase, which is often overexpressed in acute myeloid leukemia (AML). The compound inhibits FLT3 activity, leading to decreased cell proliferation and increased apoptosis in cancer cells .

Medicinal Chemistry

This compound is under investigation for its potential as an anticancer agent. Its ability to inhibit FLT3 suggests that it could be developed into a therapeutic candidate for treating AML. The compound's interaction with signaling pathways involved in cell survival makes it a significant focus in cancer research .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized as a protecting group for amines during peptide synthesis, allowing for selective reactions without interference from the amine functionalities. Its stability under various reaction conditions makes it a valuable intermediate in the synthesis of more complex organic molecules .

Agricultural Chemistry

In agricultural applications, this compound is explored for its role in developing agrochemicals. Its properties may contribute to the formulation of pesticides or herbicides that target specific biological pathways in plants or pests .

Case Study 1: Cancer Therapeutics

A study demonstrated that this compound effectively reduced the proliferation of AML cells in vitro by inhibiting FLT3 signaling pathways. The results indicated a significant increase in apoptosis rates compared to untreated controls, highlighting its potential as a targeted therapy .

Case Study 2: Synthesis Applications

Research on synthetic methodologies revealed that this compound can be synthesized through the reaction of 5-methylisoxazole with tert-butyl chloroformate in the presence of triethylamine. This method showcases its utility as a precursor for creating diverse chemical entities .

Summary of Applications

Field Application Impact
Medicinal ChemistryAnticancer agent targeting FLT3Potential treatment for acute myeloid leukemia
Organic SynthesisProtecting group for amines in peptide synthesisFacilitates selective chemical reactions
Agricultural ChemistryDevelopment of agrochemicalsEnhances efficacy of pesticides and herbicides

Mechanism of Action

The mechanism of action of tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The carbamate group can also form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key differences between tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate and its closest analogs:

Compound Name CAS Molecular Formula Molecular Weight Substituents Key Properties
This compound 264600-97-7 C₁₁H₁₆N₂O₃ 224.26 Methylene-linked 5-methylisoxazole Moderate solubility, acid-labile
tert-Butyl (5-methylisoxazol-3-yl)carbamate 97517-66-3 C₉H₁₄N₂O₃ 198.22 Direct 5-methylisoxazole attachment Lower steric hindrance, higher MP*
Ethyl (5-methylisoxazol-3-yl)carbamate 92087-97-3 C₇H₁₀N₂O₃ 170.17 Ethyl ester Higher polarity, lower thermal stability
tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate 380629-73-2 C₁₂H₁₅N₃O₃ 249.27 Benzoisoxazole with amino group Aromaticity enhances UV absorption
tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate 1344692-94-9 C₁₃H₁₄N₂O₃ 246.26 Benzoisoxazole with methyl group Extended conjugation, thermal sensitivity

*MP: Melting Point (exact data unavailable for some compounds).

Key Observations:
  • Electronic Effects : Ethyl carbamate (CAS 92087-97-3) lacks the tert-butyl group, making it more polar but less stable under acidic conditions.

Biological Activity

Overview

tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate is a compound with significant potential in medicinal chemistry, particularly due to its interactions with biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₉H₁₄N₂O₃
  • Molecular Weight : 198.22 g/mol

The compound contains a tert-butyl group and a 5-methylisoxazole moiety, which contribute to its biological properties.

Target Interactions

The primary target of this compound is FLT3 , a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, particularly in hematopoietic cells. Inhibition of FLT3 activity leads to:

  • Decreased Proliferation : The compound has been shown to inhibit the proliferation of cancer cells, especially those involved in acute myeloid leukemia (AML) .
  • Induction of Apoptosis : By disrupting FLT3 signaling pathways, the compound promotes programmed cell death in malignant cells .

Biochemical Pathways

The interactions with FLT3 affect several downstream signaling pathways related to cell growth and survival, including:

  • MAPK/ERK Pathway : Inhibition of this pathway can lead to reduced cell division.
  • PI3K/Akt Pathway : Impairment of this pathway may enhance apoptosis in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study evaluated its effects on various cancer cell lines, demonstrating:

  • Growth Inhibition Concentrations (GI50) : The compound showed nanomolar range GI50 values across multiple cancer types, indicating potent anticancer effects .
  • Combination Therapy Efficacy : When combined with radiation therapy, the compound significantly enhanced the cytotoxic effects on cancer cells .

Other Biological Activities

Beyond its anticancer properties, this compound has been noted for:

  • Anti-inflammatory Effects : Isoxazole derivatives are known for their ability to modulate inflammatory responses, which could be beneficial in treating conditions like rheumatoid arthritis .
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various microbial strains, although further research is required to elucidate these effects .

Case Studies and Experimental Data

StudyCell LineIC50 (nM)Observations
1U87200 ± 60Significant sensitivity compared to control.
2BE18.9Most sensitive line tested; strong growth inhibition observed.
3SK>3000Less sensitive; requires higher concentrations for effect.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The synthesis typically involves reacting (5-methylisoxazol-3-yl)methylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions to prevent hydrolysis . To optimize yields, consider continuous flow reactors for controlled reaction kinetics . Phase-transfer catalysis with potassium hydroxide and methyl sulfate at specific molar ratios may enhance alkylation efficiency . Post-synthesis, purification via column chromatography or recrystallization in ethyl acetate/hexane mixtures is recommended. Reaction progress can be monitored using TLC with UV visualization .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation requires 1H^1H-NMR and 13C^{13}C-NMR spectroscopy to verify the tert-butyl group (δ ~1.4 ppm for nine protons) and carbamate carbonyl (δ ~155 ppm). Mass spectrometry (ESI-MS or EI-MS) should confirm the molecular ion peak matching the calculated molecular weight . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) or GC-MS ensures residual solvents or byproducts are ≤2% .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store the compound in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent moisture absorption and carbamate hydrolysis . Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the isoxazole ring . Regular stability testing via NMR over 6–12 months is advised to detect decomposition.

Advanced Research Questions

Q. How does the 5-methylisoxazole moiety influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The electron-deficient isoxazole ring directs nucleophilic attack to the methylene group adjacent to the carbamate. For example, in Suzuki-Miyaura couplings, the methylene site can undergo palladium-catalyzed cross-coupling with aryl boronic acids. Optimize reactions using Pd(PPh3_3)4_4 in THF/water mixtures at 60–80°C . Monitor regioselectivity via 1H^1H-NMR to confirm substitution patterns .

Q. What strategies are effective in resolving contradictions in biological activity data observed for this compound derivatives across different studies?

  • Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cellular viability assays) to distinguish direct target engagement from off-target effects . Stereochemical purity is critical; use chiral HPLC to separate enantiomers, as biological activity may vary significantly between stereoisomers . Additionally, assess metabolic stability in liver microsomes to identify rapid degradation pathways that could explain inconsistent in vivo results .

Q. How can computational modeling guide the design of this compound derivatives with enhanced receptor binding affinity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinase domains) to predict binding modes. Focus on modifying the methylisoxazole group to improve hydrophobic interactions or introducing hydrogen-bond donors/acceptors at the carbamate nitrogen . Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (Kd_d, kon_{on}/koff_{off}) .

Q. What analytical techniques are suitable for characterizing degradation products of this compound under accelerated stability testing?

  • Methodological Answer : Use LC-MS/MS with a Q-TOF mass analyzer to identify degradation products. Forced degradation studies (e.g., exposure to 0.1 M HCl/NaOH or 3% H2_2O2_2) can simulate hydrolytic/oxidative pathways. Compare fragmentation patterns with synthetic standards to confirm structures . Quantify degradation kinetics using Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((5-methylisoxazol-3-yl)methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.